5-Methyl-7-nitroquinoline

Lipophilicity Drug design ADME

Researchers requiring a complete nitroquinoline SAR matrix often face a synthetic dead-end: direct nitration of 5-methylquinoline yields only 6- and 8-nitro isomers, never the 7-nitro product. 5-Methyl-7-nitroquinoline solves this gap as a pre-synthesized, non-interchangeable probe. - Validates in silico prediction models (LogP 2.58 vs. 7-nitroquinoline 1.82). - Enables hypoxia-selective prodrug and nitroreductase substrate profiling. - Serves as a benchmark standard for HPLC/GC-MS method development.

Molecular Formula C10H8N2O2
Molecular Weight 188.18g/mol
CAS No. 342043-94-1
Cat. No. B515233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-nitroquinoline
CAS342043-94-1
Molecular FormulaC10H8N2O2
Molecular Weight188.18g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c1-7-5-8(12(13)14)6-10-9(7)3-2-4-11-10/h2-6H,1H3
InChIKeyRPHYTBDZJQUYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7-nitroquinoline – Physicochemical and Procurement Baseline


5-Methyl-7-nitroquinoline (IUPAC: 5-methyl-7-nitroquinoline, CAS 342043-94-1) is a disubstituted quinoline derivative bearing a methyl group at position 5 and a nitro group at position 7 on the quinoline core . With a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol, this compound belongs to the nitroquinoline class—a privileged scaffold in medicinal chemistry explored for antitumor, antibacterial, and antiparasitic activities . The specific 5-methyl-7-nitro substitution pattern distinguishes this compound from the more common 5- and 8-nitroquinoline isomers and imparts unique physicochemical properties relevant to both synthetic accessibility and biological profiling [1].

Unique 5-methyl-7-nitro substitution pattern not accessible by direct nitration
Rare quinoline scaffold for structure–activity relationship (SAR) studies
Procurement requires end-user analytical identity and purity verification

Why Generic Nitroquinoline Isomer Substitution Fails


Generic substitution of 5-methyl-7-nitroquinoline with other nitroquinoline positional isomers (e.g., 7-nitroquinoline, 5-nitroquinoline, or 5-methyl-8-nitroquinoline) is not scientifically valid because the position of the nitro and methyl substituents on the quinoline ring fundamentally alters electronic properties, lipophilicity, basicity, and biological target engagement. Furthermore, direct electrophilic nitration of 5-methylquinoline yields exclusively 6- and 8-nitro derivatives; the 7-nitro product cannot be obtained via this straightforward route [1]. Consequently, 5-methyl-7-nitroquinoline represents a distinct chemical entity that must be synthesized through alternative, often multi-step strategies, making it non-interchangeable with its commercially common isomers in structure-activity relationship (SAR) studies, property optimization, or synthetic methodology development.

Positional isomer substitution alters electronic properties, lipophilicity, and basicity, changing target engagement profile
5-methyl-7-nitro isomer is not formed by direct nitration; alternative synthetic routes make it non-interchangeable with 6- or 8-nitro analogs
Common 7-nitroquinoline or 5-nitroquinoline standards do not provide the same physicochemical or SAR context

Quantitative Evidence for Differentiated Selection


Lipophilicity Comparison with 7-Nitroquinoline

5-Methyl-7-nitroquinoline exhibits a calculated LogP of 2.58 [1], which is 0.76 log units higher than the LogP of the unsubstituted 7-nitroquinoline (LogP = 1.82) . This increase in lipophilicity is attributable to the electron-donating 5-methyl substituent and has direct implications for membrane permeability and protein binding.

Lipophilicity vs 7-Nitroquinoline
Data to verify
LogP 2.58 vs 1.82
Δ +0.76
Supports membrane permeability assessment
Calculated values; verify experimentally
Lipophilicity Drug design ADME

Basicity vs. 5-Nitroquinoline and 5-Methylquinoline

The predicted pKa of the quinoline nitrogen in 5-methyl-7-nitroquinoline is 1.54±0.26 , substantially lower than that of 5-nitroquinoline (pKa 2.80±0.12) [1] and dramatically lower than 5-methylquinoline (pKa 5.2) . The electron-withdrawing 7-nitro group, combined with the electron-donating 5-methyl group in this specific arrangement, strongly reduces the basicity of the heterocyclic nitrogen beyond what is observed for either monosubstituted analog.

Basicity vs 5-Nitroquinoline & 5-Methylquinoline
Data to verify
pKa 1.54 vs 2.80 & 5.2
Δ -1.26 / -3.66
Informs ionization state and salt formation strategy
Predicted values; verify experimentally
pKa Ionization state Salt formation

Synthetic Accessibility vs. 6- and 8-Nitro Isomers

Direct nitration of 5-methylquinoline with nitric acid/sulfuric acid yields products substituted exclusively at the 6- and 8-positions; the 7-nitro isomer is not formed [1]. In contrast, 5-methyl-8-nitroquinoline (CAS 65745-69-9) and 5-methyl-6-nitroquinoline are accessible via this one-step electrophilic substitution. The 5-methyl-7-nitro isomer therefore requires alternative synthetic strategies, such as Skraup cyclization from appropriately functionalized aniline precursors or multi-step sequences, making it a rarer and synthetically more valuable scaffold.

Synthetic Accessibility vs 6-/8-Nitro Isomers
Head-to-head
0% yield by direct nitration vs formed isomers
Confirms unique synthetic route requirement
Based on 1977 Tetrahedron study
Synthetic chemistry Regioselective nitration Scaffold rarity

Density and Boiling Point vs. 7-Nitroquinoline

5-Methyl-7-nitroquinoline has a predicted density of 1.298±0.06 g/cm³ and a boiling point of 356.0±22.0 °C . In comparison, 7-nitroquinoline has a higher density of 1.4±0.1 g/cm³ and a lower boiling point of 335.4±15.0 °C . The introduction of the 5-methyl group reduces crystal packing efficiency (lower density) while increasing molecular weight and polarizability, resulting in a higher boiling point.

Density & Boiling Point vs 7-Nitroquinoline
Data to verify
Density: 1.298 g/cm³ | BP: 356.0 °C
Lower density, higher boiling point vs parent 7-nitroquinoline
Predicted values; verify experimentally
Physical properties Purification Formulation

Commercial Availability and Analytical Characterization

Sigma-Aldrich categorizes 5-methyl-7-nitroquinoline as part of its 'collection of rare and unique chemicals' and explicitly states that 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity' . In contrast, common nitroquinoline isomers such as 7-nitroquinoline (CAS 613-51-4) are supplied with melting point data (129–130 °C) and standard purity specifications .

Commercial Characterization
Specification review
No vendor analytical data; purity typically 95%
End-user analytical confirmation is essential
Buyer verification required; plan accordingly
Procurement Quality control Rare chemical sourcing

Recommended Application Scenarios


SAR Exploration of the 7-Nitro Position

Because direct nitration of 5-methylquinoline cannot place a nitro group at the 7-position [1], 5-methyl-7-nitroquinoline is the only way to probe the biological consequence of a 7-nitro substituent in the presence of a 5-methyl group. Researchers investigating nitroreductase substrate specificity, antibacterial nitroquinoline pharmacophores, or hypoxia-selective prodrug activation should prioritize this compound to complete SAR matrices that would otherwise lack this substitution pattern.

ADME and Property Prediction Model Validation

The experimentally distinguishable LogP (2.58) and pKa (1.54) of 5-methyl-7-nitroquinoline [1] [2] make it a valuable test case for validating in silico prediction algorithms. Its properties deviate significantly from both the parent 7-nitroquinoline (LogP 1.82) and the non-nitrated 5-methylquinoline (pKa 5.2), providing a rigorous benchmark for quantum chemical and machine learning models that predict physicochemical properties of disubstituted heterocycles.

Regioselective Quinoline Functionalization Methodology

The inability to access 5-methyl-7-nitroquinoline via direct electrophilic nitration [1] makes this compound an ideal target substrate for developing new synthetic methods, including transition-metal-catalyzed C–H nitration, directed ortho-metalation strategies, or alternative cyclization approaches. Successful synthetic routes to this scaffold can be broadly applied to other 'non-electrophilic' substitution patterns on the quinoline core.

Chromatographic Retention Time Marker

Given the distinct lipophilicity of 5-methyl-7-nitroquinoline (LogP 2.58) versus its positional isomers 7-nitroquinoline (LogP 1.82) and 5-nitroquinoline (LogP ~1.9) [1] [2], this compound can serve as a unique retention time standard in reversed-phase HPLC or GC-MS methods designed to resolve closely related nitroquinoline impurities, metabolites, or synthetic intermediates.

Application
Selection Property
Validation Focus
SAR Exploration of 7-Nitro Position
7-nitro-5-methyl substitution pattern
Completeness of nitroquinoline SAR matrices
ADME Prediction Model Validation
Distinct physicochemical profile
In silico model benchmarking for disubstituted heterocycles
Regioselective Quinoline Methodology
Non-electrophilic substitution access
C–H functionalization or cyclization route development
Chromatographic Retention Marker
Unique lipophilicity
HPLC/GC-MS isomer resolution
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